molecular formula C10H7ClF3NO3S B1310595 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride CAS No. 210691-38-6

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Cat. No.: B1310595
CAS No.: 210691-38-6
M. Wt: 313.68 g/mol
InChI Key: HVXAIGDGDNQFMM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . It is known for its applications in organic synthesis and research. This compound is characterized by the presence of a trifluoroacetyl group, an indoline ring, and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.

    Addition Reactions: The trifluoroacetyl group can undergo addition reactions with suitable reagents.

Common reagents used in these reactions include n-butyllithium, which is used in the preparation of the compound itself . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. The trifluoroacetyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar compounds to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride include other indoline derivatives and sulfonyl chlorides. For example:

    1-(2,2,2-Trifluoroacetyl)indoline: Lacks the sulfonyl chloride group but shares the trifluoroacetyl and indoline structure.

    Indoline-5-sulfonyl chloride: Lacks the trifluoroacetyl group but contains the indoline and sulfonyl chloride structure.

The uniqueness of this compound lies in the combination of these functional groups, which enhances its reactivity and applicability in various chemical reactions .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXAIGDGDNQFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454813
Record name 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210691-38-6
Record name 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2,2-trifluoro-1-(indolin-1-yl)ethanone (5 g, 16 mmol) was added to neat chlorosulfonic acid at 0° C. and then the solution was allowed to warm to rt and stirred for an additional 2 hrs. Reaction mixture was slowly added to ice chips and stirred for 10 min then filtered off 4.2 g of the title compound as a dark red colored solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (13.3 mL, 200 mmol, 2.00 equiv) was added to a solution of 1-(trifluoroacetyl)indoline (1-5, 21.5 g, 99.9 mmol, 1 equiv)) in thionyl chloride (65.6 mL, 899 mmol, 9.00 equiv) precooled to 0° C. The resulting mixture was stirred for 50 minutes, then poured onto ice (approx. 3 kg). The precipitate was filtered and then dried in vacuo to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (1-6) as an orange solid. 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the 1-(trifluoroacetyl)indoline (2-1, 21.5 g), neat in thionyl chloride (65.59 mL, 899.24 mmol), was cooled to 0° C. and treated with chlorosulfonic acid (13.28 mL, 199.83 mmol). The solution was stirred for 50 minutes, then poured directly into a beaker of ice (3 L). The precipitate was filtered and vacuum dried to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (2-2) as an orange solid; 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.59 mL
Type
reactant
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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